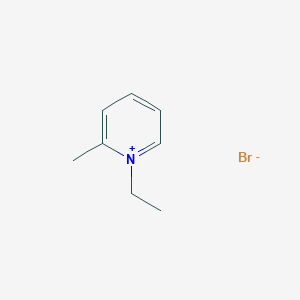

1-Ethyl-2-methylpyridinium bromide

Vue d'ensemble

Description

1-Ethyl-2-methylpyridinium bromide is a compound that is structurally related to various pyridinium salts, which have been studied for their diverse chemical and physical properties. While the specific compound 1-ethyl-2-methylpyridinium bromide is not directly discussed in the provided papers, related compounds such as 1-ethylpyridinium bromide and other substituted pyridinium salts are mentioned. These compounds are of interest due to their potential applications in molecular biology, gas chromatography, and as intermediates in chemical reactions .

Synthesis Analysis

The synthesis of related pyridinium salts often involves the alkylation of pyridine or its derivatives. For instance, 1-methyl-2,6-dimethyl-4-hydroxypyridinium chloride monohydrate and bromide monohydrate were synthesized and characterized, indicating that similar methods could potentially be applied to synthesize 1-ethyl-2-methylpyridinium bromide . Additionally, the synthesis of 1-butyl-3-methylpyridinium tribromide as a reagent suggests that alkylated pyridinium salts can be prepared using various alkylating agents under mild conditions .

Molecular Structure Analysis

The molecular structure of pyridinium salts can be characterized using techniques such as X-ray diffraction, FTIR, and NMR spectroscopy. For example, the molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide was characterized by single-crystal X-ray diffraction and supported by DFT calculations, FTIR, and NMR spectra . Similarly, the structure of 1-ethyl-4-hydroxy-2,6-dimethylpyridinium bromide dihydrate was elucidated, showing how cations, anions, and water molecules are linked via intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyridinium salts participate in various chemical reactions. The reaction of 2-bromo-1-ethylpyridinium bromide with triethylamine in acetonitrile, for example, involves nucleophilic aromatic substitution followed by oxidation of intermediates by molecular oxygen . This indicates that 1-ethyl-2-methylpyridinium bromide could also undergo similar nucleophilic substitutions and potentially other types of reactions depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The organic molten salt 1-ethylpyridinium bromide has been found suitable as a stationary phase in gas chromatography, with a usable liquid temperature range and phase transition properties . The thermal and optical properties of related salts, such as 1-methyl-2,6-dimethyl-4-hydroxypyridinium chloride and bromide monohydrates, have been studied using thermogravimetric, differential thermal analyses, and UV-vis-NIR spectrophotometry . These studies provide insights into the stability and potential applications of pyridinium salts, including 1-ethyl-2-methylpyridinium bromide.

Applications De Recherche Scientifique

Applications in Absorption Refrigeration Technology The thermodynamic and physicochemical properties of bromide-based ionic liquids, including 1-ethyl-2-methylpyridinium bromide, have been investigated for potential applications in absorption refrigeration technology. The focus has been on measuring vapor-liquid equilibria, density, and dynamic viscosity to evaluate their suitability as working fluids in this technology (Królikowska, Paduszyński, & Zawadzki, 2019).

Influence on Zinc/Bromine Flow Battery Performance Research has been conducted on the impact of novel bromine sequestration agents, including 1-ethyl-2-methylpyridinium bromide, on the performance of zinc/bromine flow batteries. This study involved evaluating various agents under operational conditions typical for these batteries, comparing voltaic efficiency, coulombic efficiency, energy efficiency, and recoverable charge (Schneider et al., 2016).

Formation of Polybromide Monoanions A study explored the capacity of different bromide salts, including 1-ethyl-2-methylpyridinium bromide, to form polybromide monoanions. This research utilized spectroscopic and computational methods to understand tribromide and pentabromide anion formation, providing insights into the synthesis of efficient bromine sequestration agents (Easton et al., 2016).

Aggregation and Fluorescence Quenching in Aqueous Solutions A study on the aggregation behavior of various ionic liquids, including those based on 1-ethyl-2-methylpyridinium bromide, investigated their capacity to act as quenchers for certain fluorescence probes. This research contributed to the understanding of their self-aggregation behavior and potential applications in fluorescence quenching (Blesic et al., 2008).

Application in Gas Chromatography The organic molten salt 1-ethylpyridinium bromide has been evaluated for its potential as a stationary phase in gas chromatography. Its suitability was assessed based on its usable liquid temperature range and its ability to separate various organic compounds (Pacholec & Poole, 1983).

Microbial Biodegradation and Metabolite Toxicity Studies The biodegradability of several pyridinium-based cation ionic liquids, including 1-ethyl-2-methylpyridinium bromide, was studied using activated sludge microbial communities. The research assessed their environmental impact by examining biodegradation products and their toxicity, providing guidelines for future green chemical design (Docherty, Joyce, Kulacki, & Kulpa, 2010).

Safety And Hazards

Orientations Futures

Propriétés

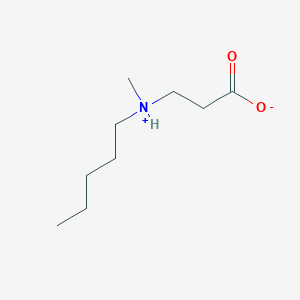

IUPAC Name |

1-ethyl-2-methylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.BrH/c1-3-9-7-5-4-6-8(9)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXZDFXPUPKBJC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-methylpyridinium bromide | |

CAS RN |

32353-50-7 | |

| Record name | 1-Ethyl-2-methylpyridinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

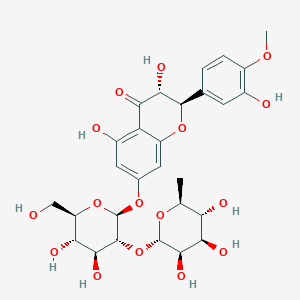

![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)